molecular formula C22H18FN3O2S2 B3008901 N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260951-98-1

N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B3008901
CAS RN: 1260951-98-1
M. Wt: 439.52
InChI Key: LUYDKYDWDMDJCA-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C22H18FN3O2S2 and its molecular weight is 439.52. The purity is usually 95%.
BenchChem offers high-quality N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dual Inhibitory Activities

N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been explored for their potent dual inhibitory activities against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair, marking them as promising compounds in the development of anticancer agents. For instance, certain compounds have demonstrated exceptional potency as dual inhibitors, showcasing IC50 values in the low nanomolar range against both human TS and DHFR, highlighting their potential in cancer therapy research (Gangjee et al., 2008).

Antiviral Applications

Research into the structure and potential applications of similar compounds has extended into antiviral domains, especially with the emergence of COVID-19. Studies involving quantum chemical insights, NBO analysis, and molecular docking have suggested that certain derivatives exhibit significant antiviral potency, potentially by interacting with SARS-CoV-2 proteins. These findings indicate a promising avenue for the development of novel antiviral agents (Mary et al., 2020).

Crystal Structure Analysis

The crystal structure analysis of related compounds has provided valuable insights into their molecular conformation, which is essential for understanding their interaction with biological targets. Such analyses have revealed that these compounds typically exhibit a folded conformation, with the pyrimidine ring inclined at various angles to the phenyl ring. This structural information is crucial for the rational design of more effective and selective therapeutic agents (Subasri et al., 2017).

Anticancer and Antitumor Activities

The synthesis and evaluation of novel derivatives have shown significant anticancer and antitumor activities. Some compounds have been tested against various cancer cell lines, displaying potent inhibitory effects comparable to established chemotherapy agents. This highlights their potential as leads for the development of new anticancer drugs (Hafez & El-Gazzar, 2017).

Enzyme Inhibition for Therapeutic Applications

Furthermore, the exploration of these compounds as enzyme inhibitors extends beyond TS and DHFR to include glutaminase (GLS), another target of interest in cancer therapy. Derivatives have been identified as potent and selective allosteric inhibitors of GLS, offering a new approach to cancer treatment by targeting glutamine metabolism (Shukla et al., 2012).

properties

IUPAC Name

N-(2-ethylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2S2/c1-2-14-7-3-5-9-16(14)24-19(27)13-30-22-25-17-11-12-29-20(17)21(28)26(22)18-10-6-4-8-15(18)23/h3-12H,2,13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUYDKYDWDMDJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

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